molecular formula C18H22N2O3 B7177417 N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide

N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide

Cat. No.: B7177417
M. Wt: 314.4 g/mol
InChI Key: CIDTZTBHTGHSII-UHFFFAOYSA-N
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Description

N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-17(21)20-9-5-6-13(11-20)18(22)19-10-14-12-23-16-8-4-3-7-15(14)16/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDTZTBHTGHSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)NCC2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide typically involves the construction of the benzofuran ring followed by the attachment of the piperidine and carboxamide groups. One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which is an efficient way to synthesize polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound would depend on the desired scale and application, but generally involve similar synthetic routes as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-3-ylmethyl)-1-propanoylpiperidine-3-carboxamide is unique due to its specific structure, which combines the benzofuran ring with a piperidine and carboxamide group.

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